molecular formula C6H11ClS B14713399 2-Chlorothiepane CAS No. 22342-10-5

2-Chlorothiepane

Cat. No.: B14713399
CAS No.: 22342-10-5
M. Wt: 150.67 g/mol
InChI Key: NMAAIRVVYHWYJA-UHFFFAOYSA-N
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Description

2-Chlorothiepane is an organosulfur compound with the molecular formula C5H9ClS It is a member of the thiepane family, which are seven-membered heterocyclic compounds containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorothiepane typically involves the chlorination of thiepane. One common method is the reaction of thiepane with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C5H9S+SOCl2C5H8ClS+SO2+HCl\text{C}_5\text{H}_9\text{S} + \text{SOCl}_2 \rightarrow \text{C}_5\text{H}_8\text{ClS} + \text{SO}_2 + \text{HCl} C5​H9​S+SOCl2​→C5​H8​ClS+SO2​+HCl

This method is efficient and yields a high purity product.

Industrial Production Methods

On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of thionyl chloride to thiepane, followed by purification steps such as distillation to remove by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Chlorothiepane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiepane.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution: Products include hydroxyl-thiepane, amino-thiepane, and thiol-thiepane.

    Oxidation: Products include thiepane sulfoxide and thiepane sulfone.

    Reduction: The major product is thiepane.

Scientific Research Applications

2-Chlorothiepane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.

    Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chlorothiepane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The sulfur atom can undergo oxidation or reduction, altering the compound’s reactivity and properties. These interactions are mediated by the compound’s ability to form stable intermediates and transition states during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorothiophene: A five-membered ring compound with similar reactivity but different ring size and electronic properties.

    2-Bromothiepane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

    Thiepane: The parent compound without the chlorine substituent, showing different chemical behavior.

Uniqueness

2-Chlorothiepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five-membered and six-membered counterparts. The presence of the chlorine atom also enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

22342-10-5

Molecular Formula

C6H11ClS

Molecular Weight

150.67 g/mol

IUPAC Name

2-chlorothiepane

InChI

InChI=1S/C6H11ClS/c7-6-4-2-1-3-5-8-6/h6H,1-5H2

InChI Key

NMAAIRVVYHWYJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(SCC1)Cl

Origin of Product

United States

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